molecular formula C5H10ClF3N2 B1430014 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride CAS No. 1432678-26-6

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride

Cat. No.: B1430014
CAS No.: 1432678-26-6
M. Wt: 190.59 g/mol
InChI Key: AZARLBVIKRAVFL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2 and a molecular weight of 190.59 g/mol . This compound features a pyrrolidine ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 1-position, forming a hydrochloride salt. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

The synthesis of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride can be approached through several synthetic routes. Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often utilize efficient and scalable processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZARLBVIKRAVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-26-6
Record name 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Reactant of Route 2
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
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3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Reactant of Route 4
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Reactant of Route 5
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride

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